molecular formula C16H25N3O3 B247947 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide

3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide

Cat. No. B247947
M. Wt: 307.39 g/mol
InChI Key: KUNBGBDPHLASLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as HEPP and is a derivative of piperazine. HEPP has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

HEPP exerts its biological effects by inhibiting various enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases (HDACs) which play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and induction of apoptosis in cancer cells. HEPP has also been found to inhibit the activity of phosphodiesterases (PDEs) which play a key role in the regulation of intracellular signaling pathways. Inhibition of PDEs leads to the activation of cyclic AMP (cAMP) signaling pathway which has been shown to have neuroprotective and cardioprotective effects.
Biochemical and Physiological Effects:
HEPP has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. HEPP has also been found to reduce oxidative stress and inflammation in animal models of cardiovascular diseases. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

HEPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, HEPP also has some limitations for lab experiments. It has low solubility in water, which may affect its bioavailability and pharmacokinetics. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on HEPP. One potential direction is to investigate its potential therapeutic applications in other diseases such as autoimmune diseases and infectious diseases. Additionally, further studies are needed to understand its mechanism of action and to identify potential targets for drug development. Another potential direction is to investigate its pharmacokinetics and bioavailability in vivo to optimize its dosing and administration. Overall, HEPP has significant potential for therapeutic applications and further research is needed to fully explore its potential.
Conclusion:
In conclusion, HEPP is a chemical compound that has gained significant attention in the field of scientific research. It has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurological disorders, and cardiovascular diseases. HEPP exerts its biological effects by inhibiting various enzymes and signaling pathways. It has several advantages for lab experiments, but also has some limitations. There are several future directions for research on HEPP, including investigating its potential therapeutic applications in other diseases, understanding its mechanism of action, and optimizing its dosing and administration.

Synthesis Methods

HEPP can be synthesized by the reaction of 4-methoxybenzoyl chloride with 2-hydroxyethylpiperazine in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain pure HEPP.

Scientific Research Applications

HEPP has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurological disorders, and cardiovascular diseases. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. HEPP has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, it has been found to have cardioprotective effects by reducing oxidative stress and inflammation.

properties

Product Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C16H25N3O3/c1-22-15-4-2-14(3-5-15)17-16(21)6-7-18-8-10-19(11-9-18)12-13-20/h2-5,20H,6-13H2,1H3,(H,17,21)

InChI Key

KUNBGBDPHLASLW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)CCO

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)CCO

Origin of Product

United States

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